molecular formula C10H13N5O B13997227 2-amino-9-cyclopentyl-1H-purin-6-one CAS No. 94489-24-4

2-amino-9-cyclopentyl-1H-purin-6-one

Cat. No.: B13997227
CAS No.: 94489-24-4
M. Wt: 219.24 g/mol
InChI Key: PKFFVWSMZQVYAY-UHFFFAOYSA-N
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Description

2-Amino-9-cyclopentyl-1H-purin-6-one is a purine derivative with a unique structure that includes a cyclopentyl group attached to the purine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-cyclopentyl-1H-purin-6-one typically involves the reaction of guanine derivatives with cyclopentyl halides under basic conditions. One common method includes the use of phase transfer catalysis (PTC) to facilitate the selective alkylation at the 9-position of the guanine ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as heteropolyacids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-cyclopentyl-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-9-cyclopentyl-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in modulating enzyme activities and cellular processes.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-9-cyclopentyl-1H-purin-6-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
  • 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one

Uniqueness

2-Amino-9-cyclopentyl-1H-purin-6-one is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways .

Properties

CAS No.

94489-24-4

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-9-cyclopentyl-1H-purin-6-one

InChI

InChI=1S/C10H13N5O/c11-10-13-8-7(9(16)14-10)12-5-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16)

InChI Key

PKFFVWSMZQVYAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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